molecular formula C12H15NO2 B13198305 Ethyl 4-methyl-2,3-dihydro-1H-indole-2-carboxylate

Ethyl 4-methyl-2,3-dihydro-1H-indole-2-carboxylate

Cat. No.: B13198305
M. Wt: 205.25 g/mol
InChI Key: UQSQCUFITNCTFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-methyl-2,3-dihydro-1H-indole-2-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by its indole core structure, which is a bicyclic system consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of an ethyl ester group at the 2-position and a methyl group at the 4-position of the indole ring makes this compound unique.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-methyl-2,3-dihydro-1H-indole-2-carboxylate can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone or aldehyde under acidic conditions to form the indole core. For this specific compound, the starting materials would include 4-methylcyclohexanone and ethyl formate. The reaction is typically carried out in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production and minimize human error. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2,3-dihydro-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-methyl-2,3-dihydro-1H-indole-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-methyl-2,3-dihydro-1H-indole-2-carboxylate involves its interaction with various molecular targets and pathways. The indole core structure allows it to bind to specific receptors and enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. Additionally, its ester group can undergo hydrolysis to release the active indole-2-carboxylic acid, which can further interact with biological targets .

Comparison with Similar Compounds

Ethyl 4-methyl-2,3-dihydro-1H-indole-2-carboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl 4-methyl-2,3-dihydro-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-3-15-12(14)11-7-9-8(2)5-4-6-10(9)13-11/h4-6,11,13H,3,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQSQCUFITNCTFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2=C(C=CC=C2N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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